![molecular formula C14H17N5O4S B255028 (4Z)-4-[[(3-butyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)amino]methylidene]-2-methoxy-6-nitrocyclohexa-2,5-dien-1-one](/img/structure/B255028.png)
(4Z)-4-[[(3-butyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)amino]methylidene]-2-methoxy-6-nitrocyclohexa-2,5-dien-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4Z)-4-[[(3-butyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)amino]methylidene]-2-methoxy-6-nitrocyclohexa-2,5-dien-1-one, also known as BTA-EG6, is a small molecule inhibitor that has been developed as a potential therapeutic agent for various diseases. The compound has been shown to exhibit potent inhibitory activity against several enzymes, including protein kinases and proteases.
Wirkmechanismus
The mechanism of action of (4Z)-4-[[(3-butyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)amino]methylidene]-2-methoxy-6-nitrocyclohexa-2,5-dien-1-one involves the inhibition of several enzymes, including protein kinases and proteases. The compound binds to the active site of these enzymes, preventing them from catalyzing their substrates. This inhibition leads to the disruption of various cellular processes, including cell cycle regulation and extracellular matrix degradation. The anti-inflammatory and anti-viral activity of (4Z)-4-[[(3-butyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)amino]methylidene]-2-methoxy-6-nitrocyclohexa-2,5-dien-1-one is thought to be due to its ability to inhibit the activity of enzymes involved in these processes.
Biochemical and Physiological Effects:
(4Z)-4-[[(3-butyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)amino]methylidene]-2-methoxy-6-nitrocyclohexa-2,5-dien-1-one has been shown to exhibit potent biochemical and physiological effects in various cellular and animal models. The compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis. In addition, (4Z)-4-[[(3-butyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)amino]methylidene]-2-methoxy-6-nitrocyclohexa-2,5-dien-1-one has been shown to exhibit anti-inflammatory activity by reducing the production of pro-inflammatory cytokines. The compound has also been shown to exhibit anti-viral activity by inhibiting the replication of several viruses, including HIV and influenza.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of (4Z)-4-[[(3-butyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)amino]methylidene]-2-methoxy-6-nitrocyclohexa-2,5-dien-1-one is its potent inhibitory activity against several enzymes, which makes it a useful tool for studying various cellular processes. The compound has also been shown to exhibit good selectivity towards its target enzymes, reducing the risk of off-target effects. However, one of the limitations of (4Z)-4-[[(3-butyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)amino]methylidene]-2-methoxy-6-nitrocyclohexa-2,5-dien-1-one is its relatively low solubility in aqueous solutions, which can make it challenging to work with in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the research and development of (4Z)-4-[[(3-butyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)amino]methylidene]-2-methoxy-6-nitrocyclohexa-2,5-dien-1-one. One potential application is in the treatment of cancer, where the compound's ability to inhibit cell proliferation and induce apoptosis could be harnessed for therapeutic benefit. Another potential application is in the treatment of inflammatory and infectious diseases, where the compound's anti-inflammatory and anti-viral activity could be useful. Future research could also focus on improving the solubility and pharmacokinetic properties of (4Z)-4-[[(3-butyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)amino]methylidene]-2-methoxy-6-nitrocyclohexa-2,5-dien-1-one, which could enhance its potential as a therapeutic agent.
Synthesemethoden
The synthesis of (4Z)-4-[[(3-butyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)amino]methylidene]-2-methoxy-6-nitrocyclohexa-2,5-dien-1-one involves several steps, including the condensation of 3-butyl-5-mercapto-1H-1,2,4-triazole with 2,4-dinitrochlorobenzene, followed by the reaction with 2-methoxy-6-nitrobenzaldehyde to form the final product. The synthesis method has been optimized to produce high yields of (4Z)-4-[[(3-butyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)amino]methylidene]-2-methoxy-6-nitrocyclohexa-2,5-dien-1-one with good purity.
Wissenschaftliche Forschungsanwendungen
(4Z)-4-[[(3-butyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)amino]methylidene]-2-methoxy-6-nitrocyclohexa-2,5-dien-1-one has been extensively studied in various scientific research fields, including cancer research, inflammation, and infectious diseases. The compound has been shown to inhibit the activity of several protein kinases, including cyclin-dependent kinases, which play a critical role in cell cycle regulation. (4Z)-4-[[(3-butyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)amino]methylidene]-2-methoxy-6-nitrocyclohexa-2,5-dien-1-one has also been shown to inhibit the activity of proteases, including cathepsin B, which is involved in the degradation of extracellular matrix proteins. In addition, (4Z)-4-[[(3-butyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)amino]methylidene]-2-methoxy-6-nitrocyclohexa-2,5-dien-1-one has been shown to exhibit anti-inflammatory and anti-viral activity.
Eigenschaften
Produktname |
(4Z)-4-[[(3-butyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)amino]methylidene]-2-methoxy-6-nitrocyclohexa-2,5-dien-1-one |
|---|---|
Molekularformel |
C14H17N5O4S |
Molekulargewicht |
351.38 g/mol |
IUPAC-Name |
(4Z)-4-[[(3-butyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)amino]methylidene]-2-methoxy-6-nitrocyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C14H17N5O4S/c1-3-4-5-12-16-17-14(24)18(12)15-8-9-6-10(19(21)22)13(20)11(7-9)23-2/h6-8,15H,3-5H2,1-2H3,(H,17,24)/b9-8- |
InChI-Schlüssel |
JVPOMQJFNKUBOH-HJWRWDBZSA-N |
Isomerische SMILES |
CCCCC1=NNC(=S)N1N/C=C\2/C=C(C(=O)C(=C2)OC)[N+](=O)[O-] |
SMILES |
CCCCC1=NNC(=S)N1NC=C2C=C(C(=O)C(=C2)OC)[N+](=O)[O-] |
Kanonische SMILES |
CCCCC1=NNC(=S)N1NC=C2C=C(C(=O)C(=C2)OC)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



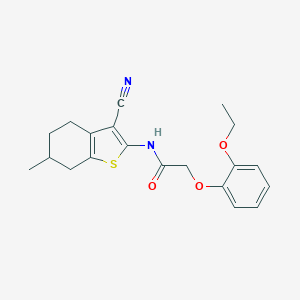
![1-[[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-prop-2-enylthiourea](/img/structure/B254946.png)
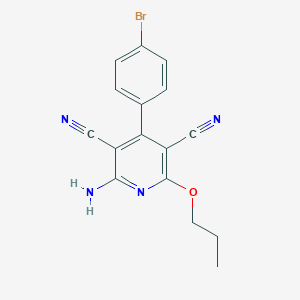
![1-[[(Z)-(2-hydroxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-prop-2-enylthiourea](/img/structure/B254948.png)
![6-amino-2-[(2,6-dichlorophenyl)methylsulfanyl]-1H-pyrimidin-4-one](/img/structure/B254954.png)
![1-[[(Z)-(3-methoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-prop-2-enylthiourea](/img/structure/B254955.png)

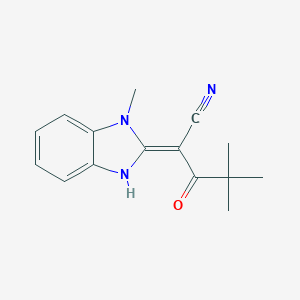
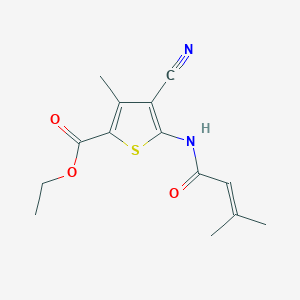
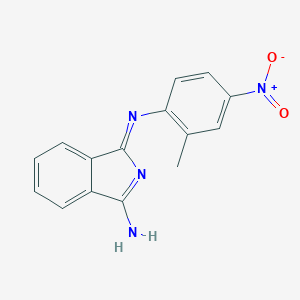
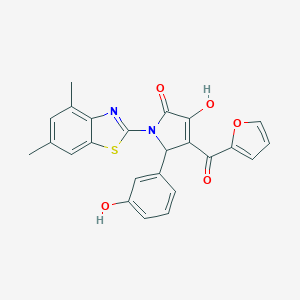
![1-[5-(4-Isopropylbenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B254967.png)
![2-[2-[2-[(E)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-2-oxoethyl]sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B254968.png)
![4-[(2Z)-2-(1,3-dioxo-1-phenylmethoxybutan-2-ylidene)hydrazinyl]benzoic acid](/img/structure/B254969.png)